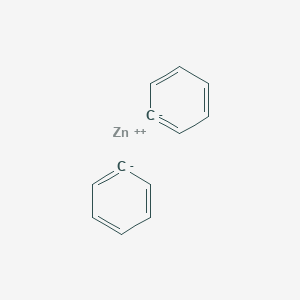

Diphenylzinc

説明

特性

CAS番号 |

1078-58-6 |

|---|---|

分子式 |

C12H10Zn |

分子量 |

219.6 g/mol |

IUPAC名 |

zinc benzene |

InChI |

InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H; |

InChIキー |

MKRVHLWAVKJBFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] |

ピクトグラム |

Flammable |

同義語 |

diphenylzinc |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Diphenylzinc for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diphenylzinc (ZnPh₂) is a versatile and powerful organozinc reagent with significant applications in synthetic organic chemistry.[1] Its utility stems from its role as a synthetic equivalent of the phenyl anion synthon, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1][2] This guide provides a comprehensive overview of its core properties, reactivity, and handling, tailored for professionals in research and development.

Physicochemical and Structural Properties

This compound is a white crystalline solid that is commercially available.[1] It is highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[3][4] In the solid state, it exists as a dimer, with two phenyl groups bridging the two zinc centers.[1][5] However, in non-polar solvents like benzene or hexane, it typically exists as a monomer.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Zn | [3][6] |

| Molecular Weight | 219.59 g/mol | [1][6] |

| Appearance | White crystals or crystalline powder | [1][3] |

| Melting Point | 102-107 °C | [1][3][7] |

| Boiling Point | 280-285 °C | [1][3][7] |

| Solubility | Soluble in most organic solvents (e.g., toluene, THF, benzene) | [2][3][7] |

| Sensitivity | Air and moisture sensitive; pyrophoric | [3][4] |

Preparation of this compound

While commercially available, this compound can be prepared in the laboratory via several standard organometallic routes. The most common method involves the reaction of an organolithium or Grignard reagent with a zinc halide.[1]

Caption: Synthetic route for this compound preparation.

Warning: This procedure must be conducted under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Phenyllithium is highly reactive.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon line.

-

Reagent Charging: In the flask, place anhydrous zinc bromide (ZnBr₂, 1.0 eq) and suspend it in anhydrous diethyl ether or THF.

-

Reaction: Cool the suspension to 0 °C in an ice bath. Add a solution of phenyllithium (PhLi, 2.0 eq) in cyclohexane/ether dropwise from the dropping funnel with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: The reaction mixture results in a solution or slurry of this compound. The lithium bromide byproduct often precipitates. The supernatant solution of this compound can be carefully cannulated and used directly for subsequent reactions, or the solvent can be removed under vacuum to yield the solid product. Purity can be assessed by NMR.

Core Reactivity in Organic Synthesis

This compound's reactivity is characterized by its moderate nucleophilicity, making it less reactive than Grignard or organolithium reagents but more reactive than organoboranes or organostannanes.[8] This tunable reactivity allows for high functional group tolerance in many of its key applications.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides or triflates, forming a new C-C bond.[9] this compound is a highly effective reagent for introducing phenyl groups in this manner.[2][7] The reaction is valued for its broad substrate scope and tolerance of sensitive functional groups.[9]

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

-

Catalyst Preparation: In a flame-dried, inert-atmosphere flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand in anhydrous THF or another suitable solvent.

-

Reaction Setup: To the catalyst solution, add the aryl halide or triflate (1.0 eq).

-

Reagent Addition: Slowly add a solution of this compound (1.1-1.5 eq) to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.

-

Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

-

Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

A significant application of this compound is in the catalytic asymmetric addition to aldehydes and ketones to produce valuable chiral diarylcarbinols and tertiary alcohols.[10][11] These reactions typically employ a chiral ligand in combination with a metal promoter, such as titanium, to create a chiral catalytic environment that directs the facial selectivity of the phenyl group addition.[10]

Caption: Workflow for catalytic asymmetric phenylation.

This method provides access to tertiary alcohols with good to excellent enantioselectivities.[10] The choice of chiral ligand is critical for achieving high stereocontrol.

Table 2: Examples of Asymmetric Phenylation of Cyclic Enones with this compound [10]

| Substrate (Enone) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Methyl-2-cyclohexenone | 83 | 90 |

| 2-Pentyl-2-cyclohexenone | 78 | 95 |

| 2-Methyl-2-cyclopentenone | 60 | 84 |

| 2-Pentyl-2-cyclopentenone | 74 | 97 |

| 2-Iodo-2-cyclohexenone | 77 | >99 |

| 2-Bromo-2-cyclohexenone | 61 | 93 |

Conditions typically involve a bis(sulfonamide) diol ligand, Ti(OⁱPr)₄, and ZnPh₂ in a toluene/hexane solvent system.[10]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., bis(sulfonamide) diol, 10 mol%) and dissolve in anhydrous toluene.

-

Reagent Addition: Add a solution of this compound (1.6 eq) in toluene, followed by titanium tetraisopropoxide (Ti(OⁱPr)₄, 0.6 eq). Stir the resulting mixture at room temperature for 15-30 minutes.

-

Substrate Addition: Add the cyclic α,β-unsaturated ketone (1.0 eq) to the flask and continue stirring at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench carefully with saturated aqueous NH₄Cl or 15% aqueous tartaric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting chiral tertiary alcohol by flash column chromatography on silica gel. Enantiomeric excess is determined by chiral HPLC analysis.

Safety and Handling

This compound is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.[3]

-

Pyrophoricity and Reactivity: It is spontaneously flammable in air (pyrophoric) and reacts violently with water, releasing flammable gases.[3][12] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[4][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable materials.[12][13] Keep away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12][13]

-

Spills and Disposal: In case of a small spill, cover with a dry absorbent material like sand or vermiculite. Do not use water.[12] Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

-

First Aid:

-

Skin Contact: Brush off loose particles, then immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1078-58-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 1078-58-6: this compound | CymitQuimica [cymitquimica.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Catalytic asymmetric addition of this compound to cyclic α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

The Genesis of a Reagent: A Technical History of Organozinc Compounds and the Advent of Diphenylzinc

For Immediate Release

A cornerstone of modern synthetic chemistry, organozinc reagents have a rich and storied past dating back to the mid-19th century. This in-depth technical guide explores the historical development of these pivotal compounds, from Edward Frankland's pioneering synthesis of diethylzinc to the emergence of diarylzinc reagents like diphenylzinc. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of early experimental protocols, quantitative data, and the logical evolution of this important class of organometallic compounds.

The Dawn of Organometallic Chemistry: Frankland's Accidental Discovery

The story of organozinc reagents begins not with a targeted synthesis, but with a quest to understand the fundamental nature of chemical bonding. In the 1840s, the prevailing "radical theory" proposed that groups of atoms, or "radicals," acted as single entities in chemical reactions. English chemist Edward Frankland embarked on a series of experiments to isolate these hypothetical radicals.[1][2]

On July 28, 1848, Frankland heated ethyl iodide with finely granulated zinc in a sealed glass tube, hoping to isolate the "ethyl radical".[2] Instead of isolating the elusive radical, he created the first organozinc compounds: ethylzinc iodide and the highly reactive diethylzinc.[3] This serendipitous discovery marked the birth of organometallic chemistry, the study of compounds containing metal-carbon bonds.[1]

Early Synthetic Methodologies for Dialkylzinc Reagents

Frankland's initial experiments were conducted under challenging conditions, without the modern conveniences of inert-atmosphere techniques.[3] His ability to handle the pyrophoric and moisture-sensitive nature of diethylzinc was a testament to his experimental skill.

Initial Sealed-Tube Synthesis (1848):

-

Reactants: Finely granulated zinc and ethyl iodide.[2]

-

Apparatus: A sealed, thick-walled glass tube.

-

Procedure: The reactants were sealed in the glass tube and heated.[2]

-

Observations: The reaction produced a colorless, mobile liquid (diethylzinc) and white crystals.[3]

Frankland later refined his methods, discovering that the use of a zinc-copper couple and ethereal solvents improved the synthesis.[3][4] He also explored an alternative route using diethyl mercury.[5]

Tabulated Data from Early Syntheses

While 19th-century chemical publications often lacked the detailed quantitative data common today, a summary of the key reactants and products can be constructed from Frankland's work.

| Reagent/Product | Chemical Formula | Role | Notes |

| Ethyl Iodide | C₂H₅I | Starting Material | The source of the ethyl group. |

| Zinc | Zn | Starting Material | Reacts with ethyl iodide to form the organozinc compound. |

| Diethylzinc | Zn(C₂H₅)₂ | Product | The first isolated organozinc compound; highly pyrophoric.[4] |

| Ethylzinc Iodide | C₂H₅ZnI | Intermediate | Formed initially and exists in equilibrium with diethylzinc. |

| Diethyl Ether | (C₂H₅)₂O | Solvent | Later found to improve the reaction's safety and yield.[2] |

The Emergence of Aryl-Zinc Reagents: The Unsung Story of this compound

While Frankland's work laid the foundation with alkylzinc reagents, the historical record regarding the first synthesis of an aryl-zinc compound, such as this compound, is less direct. The first documented use of a dialkylzinc in organic synthesis was by Freund in 1861, who used diethylzinc in an attempt to synthesize ketones.[5]

Modern methods for the synthesis of this compound are well-established and typically involve the reaction of a phenyllithium or a Grignard reagent with a zinc halide.[6]

Contemporary Synthesis of this compound:

-

Method 1: From Phenyllithium 2 PhLi + ZnBr₂ → Ph₂Zn + 2 LiBr[6]

-

Method 2: From a Grignard Reagent 2 PhMgBr + ZnCl₂ → Ph₂Zn + 2 MgBrCl[6]

The direct synthesis of diarylzinc reagents from aryl halides and zinc metal was historically challenging and often required activated zinc, such as a zinc-copper couple or Rieke zinc.[4] The development of these more reactive forms of zinc in the 20th century greatly expanded the utility of organozinc chemistry.

Key Reactions and the Expansion of the Organozinc Toolkit

Following Frankland's discovery, the synthetic utility of organozinc reagents was explored by several chemists, leading to the development of a number of named reactions that are still important today.

-

Frankland-Duppa Reaction (1863): The reaction of dialkylzincs with oxalate esters to form α-hydroxycarboxylic esters.[1]

-

Barbier Reaction (1899): A one-pot reaction of an alkyl halide, a carbonyl compound, and a metal (often zinc) to produce an alcohol. This reaction is a more direct alternative to the Grignard reaction.[4]

-

Reformatskii Reaction: This reaction uses an α-halo ester and a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[1]

-

Simmons-Smith Reaction: This reaction employs a diiodomethane and a zinc-copper couple to generate a carbenoid, which can then be used for the cyclopropanation of alkenes.[7]

These reactions significantly broadened the scope of organozinc chemistry, demonstrating their value in forming carbon-carbon bonds and constructing complex organic molecules.

Visualizing the Historical and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical and synthetic workflows in the development of organozinc reagents.

Caption: The logical workflow of Edward Frankland's discovery of organozinc reagents.

Caption: A timeline of key reactions in the development of organozinc chemistry.

Caption: Modern synthetic routes to this compound.

Conclusion

From a failed attempt to isolate a theoretical "radical" to a diverse and powerful class of synthetic reagents, the history of organozinc compounds is a compelling narrative of scientific discovery. While the early history is dominated by the groundbreaking work of Edward Frankland on alkylzinc reagents, the subsequent development of aryl-zinc compounds like this compound and the discovery of key named reactions have solidified their indispensable role in the chemist's toolkit. The journey from sealed glass tubes to the sophisticated applications in modern drug development and materials science underscores the enduring legacy of these remarkable organometallic compounds.

References

- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Unraveling the Dual Identity of Diphenylzinc: A Structural Analysis in Solid State and Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenylzinc (Ph₂Zn), a versatile organozinc reagent, exhibits fascinating structural diversity, adopting distinct conformations in the solid state versus in solution. This guide provides a comprehensive analysis of its structure and bonding in both phases, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers in chemistry and drug development.

Solid-State Structure: A Dimeric Assembly

In the crystalline form, this compound eschews a simple monomeric existence, instead forming a dimeric structure, [PhZn(μ-Ph)]₂. This association is a consequence of the electron-deficient nature of the zinc center, which seeks to increase its coordination number. The dimer features two zinc atoms bridged by two phenyl groups, with each zinc atom also bonded to a terminal phenyl group.

The seminal work by Markies et al. provided the definitive crystal structure of this compound, revealing key insights into its bonding. The coordination geometry around each zinc atom is trigonal, a departure from the linear geometry expected for a simple monomeric Ph-Zn-Ph molecule.

Quantitative Crystallographic Data

The precise bond lengths and angles within the dimeric this compound structure, as determined by single-crystal X-ray diffraction, are crucial for a complete understanding of its bonding.

| Parameter | Value |

| Bond Lengths (Å) | |

| Zn-C (terminal) | 1.946(5) (average) |

| Zn-C (bridging, shorter) | 2.011(5) (average) |

| Zn-C (bridging, longer) | 2.403(5) (average) |

| Bond Angles (°) | |

| C(terminal)-Zn-C(bridging) | ~140-150 |

| C(bridging)-Zn-C(bridging) | ~80-90 |

| Zn-C(bridging)-Zn | ~75-85 |

Table 1: Selected bond lengths and angles for dimeric this compound in the solid state. Data extracted from Markies et al., Organometallics 1990, 9, 2243-2250.

The asymmetry in the bridging phenyl groups, with one shorter and one longer Zn-C bond, is a noteworthy feature of the solid-state structure.

Structure in Solution: A More Dynamic Picture

The behavior of this compound in solution is more complex and depends on the nature of the solvent. While the dimeric structure observed in the solid state is thought to be retained to some extent in non-coordinating solvents, an equilibrium between monomeric and dimeric species likely exists.

Evidence from Cryoscopy

Early studies employing cryoscopy, a technique that determines molecular weight by measuring the freezing point depression of a solvent, suggested that this compound exists predominantly as a monomer in benzene. However, more recent interpretations suggest that a monomer-dimer equilibrium is a more accurate description, with the position of the equilibrium being concentration and temperature-dependent.

Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H and ¹³C NMR studies in aromatic solvents like benzene-d₆ provide valuable information.

In a non-coordinating solvent, the phenyl protons and carbons of this compound would be expected to show distinct signals depending on whether they are in a terminal or bridging environment in a dimeric structure, or a single set of signals for a rapidly exchanging system or a monomer.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.10-7.50 (multiplet) | Phenyl protons |

| ¹³C | 125.0-145.0 (multiple signals) | Phenyl carbons |

Table 2: Expected approximate ¹H and ¹³C NMR chemical shift ranges for this compound in benzene-d₆. Precise assignments can be complicated by exchange processes.

The observation of complex multiplets in the aromatic region of the ¹H and ¹³C NMR spectra of this compound in solution is consistent with the presence of multiple phenyl environments, suggesting that the dimeric structure, or at least an aggregation, persists to some extent in solution. The dynamic nature of the equilibrium often leads to broadened signals, making precise assignment challenging.

Experimental Protocols

The characterization of air- and moisture-sensitive compounds like this compound requires specialized experimental techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a non-coordinating solvent (e.g., hexane or toluene) under an inert atmosphere (N₂ or Ar).

-

Crystal Mounting: A suitable crystal is selected under a microscope in an inert oil (e.g., Paratone-N) to prevent decomposition upon exposure to air and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

Objective: To investigate the structure and dynamics of this compound in solution.

Methodology:

-

Sample Preparation: All manipulations are performed under an inert atmosphere using Schlenk line or glovebox techniques. A sample of this compound is dissolved in a dry, deuterated, non-coordinating solvent (e.g., benzene-d₆) in an NMR tube fitted with a J. Young valve or a sealed ampoule.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For air-sensitive samples, it is crucial to ensure the NMR tube is properly sealed to prevent contamination.

-

Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to provide insights into the structure and symmetry of the species in solution. Variable-temperature NMR experiments can be performed to study dynamic equilibria.

Visualizing the Structural Dichotomy

The following diagrams illustrate the structural differences between this compound in the solid state and its potential forms in solution, as well as a generalized workflow for its characterization.

Caption: Solid-state dimeric vs. solution equilibrium.

Caption: Characterization workflow for this compound.

Conclusion

The structural chemistry of this compound is a prime example of how the physical state and environment can influence molecular architecture. In the solid state, it adopts a well-defined dimeric structure with bridging phenyl groups, driven by the electron deficiency of the zinc centers. In solution, a more dynamic equilibrium between monomeric and aggregated species is present, the nature of which is still a subject of detailed investigation. A thorough understanding of this structural dichotomy, achieved through the application of sophisticated experimental techniques, is essential for predicting and controlling the reactivity of this important organometallic reagent in synthetic and catalytic applications.

The Enduring Enigma of Diphenylzinc: A Technical Guide to its Lewis Acidity in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

Diphenylzinc (Ph₂Zn), a stalwart organometallic reagent, continues to captivate the attention of the chemical community. Its nuanced role as a Lewis acid in a multitude of catalytic transformations underpins its utility in the synthesis of complex molecular architectures, a cornerstone of modern drug development and materials science. This technical guide delves into the core principles of this compound's Lewis acidity, offering a comprehensive overview of its application in catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Unveiling the Lewis Acidity of this compound: A Quantitative Perspective

The Lewis acidity of an organometallic species is a critical determinant of its catalytic efficacy. In the case of this compound, its ability to accept electron density from a Lewis basic substrate, typically a carbonyl oxygen or a nitrogen atom, is fundamental to its role in catalysis. While traditional methods for quantifying Lewis acidity, such as the Gutmann-Beckett method, have not been extensively reported for this compound, modern spectroscopic techniques and computational studies offer valuable insights.

A recent study employing X-ray spectroscopy in combination with Density Functional Theory (DFT) calculations has provided a set of descriptors to quantify the Lewis acidity of various diorganozinc compounds. These descriptors, including the zinc-specific global electrophilicity index (ω_Zn_) and the energy of the lowest unoccupied molecular orbital (LUMO) with significant zinc p-character (E(UMO,Zn p)), offer a comparative measure of Lewis acidity.

Table 1: Comparative Lewis Acidity Descriptors for Selected Diorganozinc Reagents

| Diorganozinc Reagent | Zinc-Specific Global Electrophilicity Index (ω_Zn_) (a.u.) | E(UMO,Zn p) (eV) |

| Zn(C₆F₅)₂ | 0.85 | -1.5 |

| ZnPh₂ | 0.78 | -1.2 |

| ZnEt₂ | 0.65 | -0.8 |

Data extrapolated from computational studies. Higher ω_Zn_ and lower E(UMO,Zn p) values indicate stronger Lewis acidity.

These data position this compound as a moderately strong Lewis acid among diorganozinc reagents, more acidic than diethylzinc but less so than its perfluorinated counterpart. This tunable Lewis acidity, influenced by the electronic nature of the organic substituents, is a key feature that allows for its broad applicability in catalysis.

This compound in Action: Catalytic Applications and Mechanistic Insights

The Lewis acidic nature of this compound is most prominently exploited in addition reactions to polarized π-systems, particularly carbonyl compounds and their derivatives.

Asymmetric Addition to Aldehydes and Ketones

One of the most well-established applications of this compound is in the enantioselective addition of phenyl groups to aldehydes and ketones, yielding valuable chiral secondary and tertiary alcohols. These reactions are typically catalyzed by chiral ligands that coordinate to the zinc center, creating a chiral environment that directs the facial selectivity of the nucleophilic attack.

The generally accepted mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic zinc center of the this compound-ligand complex. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and susceptible to attack by one of the phenyl groups from the zinc reagent.

Figure 1: Generalized workflow for the this compound-mediated asymmetric addition to an aldehyde.

Table 2: Enantioselective Phenylation of Aldehydes with this compound

| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (–)-DAIB | 95 | 98 (S) |

| 4-Chlorobenzaldehyde | Chiral Ferrocenyl Oxazoline | 92 | 96 (R) |

| Cyclohexanecarboxaldehyde | (S)-BINOL derivative | 88 | 95 (S) |

Conjugate Addition to α,β-Unsaturated Systems

This compound, often in the presence of a co-catalyst such as a copper or nickel salt, can also participate in the conjugate (Michael) addition of a phenyl group to α,β-unsaturated carbonyl compounds. In these systems, this compound can act as both the phenyl source and a Lewis acid to activate the enone.

The reaction pathway is thought to involve the formation of a copper-phenyl species, which then undergoes conjugate addition to the enone activated by coordination to the Lewis acidic this compound.

Figure 2: Proposed pathway for the copper-catalyzed conjugate addition of this compound to an enone.

Table 3: Copper-Catalyzed Conjugate Phenylation of Enones with this compound

| Enone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexenone | Chiral Phosphoramidite | 99 | 98 |

| Chalcone | (S)-BINAP | 95 | 92 |

| 2-Cyclopentenone | Josiphos | 91 | 96 |

Experimental Protocols

The successful application of this compound in catalytic reactions hinges on meticulous experimental technique, particularly given its sensitivity to air and moisture.

General Considerations for Handling this compound

This compound is a pyrophoric solid and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. It is typically sold as a solid or as a solution in an anhydrous solvent like toluene.

Protocol for Asymmetric Phenylation of Benzaldehyde

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, the chiral ligand (e.g., (–)-DAIB, 0.02 mmol) is dissolved in anhydrous toluene (2 mL).

-

Reagent Addition: A solution of this compound (1.0 M in toluene, 1.2 mL, 1.2 mmol) is added dropwise to the ligand solution at room temperature. The mixture is stirred for 30 minutes.

-

Substrate Addition: The reaction mixture is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added dropwise.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Copper-Catalyzed Conjugate Addition to Cyclohexenone

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, copper(I) iodide (0.05 mmol) and the chiral phosphoramidite ligand (0.06 mmol) are suspended in anhydrous THF (5 mL). The mixture is stirred at room temperature for 30 minutes.

-

Reagent Addition: A solution of this compound (1.0 M in toluene, 1.5 mL, 1.5 mmol) is added dropwise to the catalyst suspension at -20 °C. The mixture is stirred for another 30 minutes.

-

Substrate Addition: Cyclohexenone (1.0 mmol) is added dropwise to the reaction mixture at -20 °C.

-

Reaction Monitoring: The reaction is stirred at -20 °C for the specified time, with progress monitored by TLC.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The residue is purified by flash chromatography on silica gel to yield the β-phenyl ketone. The enantiomeric excess is determined by chiral GC or HPLC.

Conclusion

This compound's role as a Lewis acid catalyst is both potent and versatile. Its moderate Lewis acidity allows for the activation of a range of substrates under relatively mild conditions, while its compatibility with a wide array of chiral ligands has cemented its place in the toolkit of asymmetric synthesis. A thorough understanding of its quantitative Lewis acidity, coupled with detailed mechanistic insights and robust experimental protocols, is paramount for harnessing the full potential of this remarkable reagent in the development of novel pharmaceuticals and advanced materials. Future research will undoubtedly continue to uncover new facets of this compound's reactivity, further expanding its utility in the ever-evolving landscape of chemical synthesis.

Mechanism of Action of Diphenylzinc in Negishi Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[2] Among the various organozinc reagents, diphenylzinc (Ph₂Zn) is a frequently utilized reagent for introducing phenyl groups into complex molecules. This guide provides an in-depth examination of the mechanism of action of this compound in the Negishi reaction, focusing on the catalytic cycle, kinetic aspects, and experimental considerations.

The Catalytic Cycle: Core Principles

The reaction mechanism follows a well-established catalytic cycle for palladium-catalyzed cross-couplings, consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The overall process begins with a Pd(0) species, which is the active catalyst.

-

Oxidative Addition : The cycle initiates with the insertion of the electron-rich Pd(0) catalyst into the carbon-halide bond of the organic halide (R-X).[6][7] This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate (L₂Pd(R)X). The relative rates of this step for different halides are typically I > OTf > Br >> Cl.[2]

-

Transmetalation : This is the crucial step where this compound transfers one of its phenyl groups to the palladium(II) center.[2] The organopalladium(II) halide complex reacts with this compound (Ph-Zn-Ph), exchanging its halide ligand (X) for a phenyl group from the zinc reagent. This results in a diorganopalladium(II) complex (L₂Pd(R)Ph) and a phenylzinc halide byproduct (PhZnX).[2][6] This step is generally considered the rate-limiting step of the catalytic cycle.[2] Unlike alkylzinc reagents, arylzinc species like this compound typically do not form higher-order zincate species prior to transmetalation.[2]

-

Reductive Elimination : The final step involves the coupling of the two organic ligands (R and Ph) on the palladium center.[2] For this to occur, the diorganopalladium(II) complex must adopt a cis configuration to bring the organic groups in proximity.[2] The subsequent reductive elimination forms the new C-C bond in the final product (R-Ph) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Visualizing the Mechanism

Caption: The catalytic cycle showing the three key steps: Oxidative Addition, Transmetalation with this compound, and Reductive Elimination.

In-Depth Look at the Transmetalation Step

The transfer of the organic group from zinc to palladium is the defining step of the Negishi reaction. With this compound, several factors influence the efficiency of this process.

-

Stoichiometry of Transfer : In solvents like tetrahydrofuran (THF), this compound typically transmetalates only one of its two phenyl groups.[4] The use of more polar solvents can facilitate the transfer of the second phenyl group.[4]

-

Kinetics : Studies have shown that the structure of the organozinc reagent significantly impacts the reaction kinetics. For phenylzinc reagents, a longer zinc-carbon (Zn-C) bond distance has been correlated with a higher reaction rate.[8][9] This suggests that the lability of the phenyl group on the zinc center is a key factor.

-

Competing Pathways and Side Reactions : A significant side reaction in Negishi couplings is homocoupling (Ph-Ph). This is believed to arise from a second transmetalation event where the diorganopalladium intermediate, L₂Pd(R)Ph, reacts with another molecule of this compound.[2][10][11] This forms a L₂Pd(Ph)₂ species, which then undergoes reductive elimination to yield biphenyl, and an RZnPh species. The competition between this second transmetalation and the desired reductive elimination determines the selectivity of the reaction.[10][11]

Caption: The fate of the L₂Pd(II)(R)Ph intermediate, leading to either the desired cross-coupled product or a homocoupled side product.

Quantitative Data Summary

While specific kinetic data for this compound is dispersed across the literature, the following table summarizes hypothetical yield data based on principles described in published studies, illustrating the impact of various reaction parameters.[3]

| Entry | Organic Halide (R-X) | Ligand (L) | Solvent | Additive | Temperature (°C) | Yield of R-Ph (%) |

| 1 | Aryl Bromide | PPh₃ | THF | None | 60 | 85 |

| 2 | Aryl Chloride | PPh₃ | THF | None | 60 | <10 |

| 3 | Aryl Chloride | Buchwald Ligand | Dioxane | None | 80 | 92 |

| 4 | Vinyl Bromide (Z) | PPh₃ | THF | TMEDA | 25 | 95 (>99% Z) |

| 5 | Vinyl Bromide (Z) | Amphos | THF | None | 25 | 70 (<50% Z) |

This table is illustrative. Actual yields are substrate and condition dependent. Buchwald-type ligands are often required for less reactive aryl chlorides. Additives like TMEDA can be crucial for preserving stereochemistry with certain substrates.[12]

Experimental Protocols

Performing a Negishi coupling requires anhydrous and oxygen-free conditions due to the sensitivity of organozinc reagents.[2][7]

-

Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) is dissolved in anhydrous THF.

-

Reaction Setup : To the catalyst solution, the organic halide (1.0 equivalent) is added.

-

Reagent Addition : A solution of this compound (commercially available or freshly prepared, typically 1.1-1.5 equivalents) in an appropriate solvent (e.g., THF or Toluene) is added dropwise to the reaction mixture at room temperature. The addition should be slow to control any potential exotherm.

-

Reaction Monitoring : The mixture is stirred, and the temperature may be elevated (e.g., to 50-80 °C) to drive the reaction to completion. Progress is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up : Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

-

Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[3]

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Negishi Coupling | NROChemistry [nrochemistry.com]

- 8. Structure–kinetic relationship study of organozinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Structure-kinetic relationship study of organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination: improvement in the interpretation of the mechanism of biaryl syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Diphenylzinc: A Technical Guide to its Solubility and Stability in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of organometallic reagents is paramount. Diphenylzinc ((C₆H₅)₂Zn), a powerful tool in organic synthesis, presents unique challenges due to its reactivity and sensitivity. This technical guide provides an in-depth exploration of the solubility and stability of this compound in common organic solvents, offering detailed experimental protocols and practical guidance for its effective use.

Solubility Profile of this compound

While specific solubility values ( g/100 mL) are not extensively documented, qualitative assessments indicate that this compound dissolves in many common organic solvents. The principle of "like dissolves like" suggests that its solubility will be greater in non-polar and moderately polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Notes |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Commonly used as a reaction solvent. |

| Diethyl Ether | Polar Aprotic Ether | Soluble | Prone to peroxide formation; use with caution. |

| Toluene | Non-polar Aromatic | Soluble | Good for reactions requiring higher temperatures. |

| Benzene | Non-polar Aromatic | Soluble | Use is often restricted due to toxicity. |

| Hexane | Non-polar Aliphatic | Sparingly Soluble | Lower polarity may limit solubility. |

| Dichloromethane (DCM) | Polar Aprotic Halogenated | Likely Soluble | Potential for reactivity should be considered. |

| Chloroform | Polar Aprotic Halogenated | Likely Soluble | Potential for reactivity should be considered. |

| Acetonitrile | Polar Aprotic Nitrile | Sparingly Soluble | Higher polarity may limit solubility. |

| Protic Solvents (e.g., Water, Alcohols) | Polar Protic | Insoluble and Reactive | Reacts vigorously to form benzene and zinc hydroxides/alkoxides. |

Experimental Protocols for Determining Solubility

Given the absence of comprehensive quantitative data, researchers may need to determine the solubility of this compound in their specific solvent of choice. The following protocols outline two common methods, adapted for the handling of this air-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Gravimetric Method

This classic method involves preparing a saturated solution, removing the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation: In a glovebox, add an excess of this compound to a known volume of the desired anhydrous solvent in a sealed vial.

-

Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution through a syringe filter (compatable with the solvent and equipped with a PTFE membrane) into a pre-weighed, dry flask. This step must be performed under an inert atmosphere.

-

Solvent Evaporation: Remove the solvent from the flask under vacuum.

-

Mass Determination: Once the solvent is completely removed, weigh the flask containing the this compound residue. The difference in mass will give the amount of dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL.

Spectroscopic Method (UV-Vis)

This method relies on creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

Methodology:

-

Calibration Curve Preparation:

-

In a glovebox, prepare a stock solution of this compound of known concentration in the desired solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer and airtight cuvettes.

-

Plot absorbance versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Analysis:

-

Filter the saturated solution.

-

Dilute a known volume of the filtrate to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Stability of this compound in Organic Solvents

This compound is highly susceptible to degradation by air and moisture.[1] In the presence of oxygen, it can undergo oxidation, while contact with water leads to rapid hydrolysis, yielding benzene and zinc hydroxide. Therefore, all solutions of this compound must be prepared and stored under a strictly inert atmosphere.

Even in the absence of air and moisture, the stability of this compound in solution can be influenced by the solvent and temperature. Decomposition can occur over time, especially in certain solvents or when exposed to light.

Table 2: Stability Considerations for this compound Solutions

| Solvent | Stability Notes | Recommended Storage |

| THF | Generally stable for short periods. Can form adducts. | Store under argon/nitrogen in the dark at low temperatures (e.g., in a freezer inside a glovebox). |

| Diethyl Ether | Susceptible to slow atmospheric oxidation if exposed to air.[2] | Store under argon/nitrogen in the dark at low temperatures. Use freshly distilled, peroxide-free ether. |

| Toluene | Considered relatively stable. | Store under argon/nitrogen in the dark at room temperature or below. |

| Hexane | Considered relatively stable. | Store under argon/nitrogen in the dark at room temperature or below. |

Experimental Protocols for Assessing Stability

Monitoring the stability of a this compound solution over time is crucial for ensuring the reliability of reactions. NMR spectroscopy and gas chromatography are powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the appearance of degradation products, such as benzene, and the corresponding decrease in the concentration of this compound.

Methodology:

-

Sample Preparation: In a glovebox, prepare a solution of this compound of known concentration in a deuterated solvent (e.g., THF-d₈, Toluene-d₈). Transfer the solution to an NMR tube fitted with a J. Young valve or a sealed screw-cap.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum. Integrate the signals corresponding to the phenyl protons of this compound and any internal standard.

-

Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

-

Analysis: Monitor the integration of the this compound signals relative to the internal standard. The appearance and growth of new signals (e.g., benzene at ~7.34 ppm in C₆D₆) will indicate decomposition.

Gas Chromatography (GC)

GC can be used to quantify the amount of volatile degradation products, primarily benzene.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in the desired solvent under an inert atmosphere.

-

Sampling: At various time points, carefully take an aliquot of the solution under inert conditions.

-

Quenching: Quench the aliquot by adding it to a vial containing a known amount of an internal standard (e.g., a non-reactive hydrocarbon) and a protic solvent (e.g., methanol) to completely decompose the remaining this compound to benzene.

-

GC Analysis: Analyze the quenched sample by GC to quantify the amount of benzene relative to the internal standard. An increase in the benzene concentration over time indicates the degradation of the this compound in the original solution.

Decomposition Pathway

The primary degradation pathway for this compound upon exposure to environmental factors involves reaction with oxygen and water.

Conclusion

This compound is a valuable reagent whose utility is intrinsically linked to its proper handling and an understanding of its solution behavior. While quantitative solubility data is sparse, this guide provides the necessary protocols for researchers to determine these parameters for their specific applications. By employing rigorous air-sensitive techniques and monitoring for potential degradation, the challenges associated with the use of this compound can be effectively managed, enabling its successful application in a wide range of chemical syntheses.

References

Theoretical Insights into the Reactivity of Diphenylzinc with Electrophiles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations governing the reactivity of diphenylzinc (Ph₂Zn) with a range of electrophiles. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational and experimental studies to elucidate reaction mechanisms, predict reactivity, and guide synthetic strategies. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Concepts in this compound Reactivity: A Theoretical Perspective

This compound is a valuable organometallic reagent in organic synthesis, known for its utility in carbon-carbon bond formation.[1] Unlike more reactive organolithium or Grignard reagents, the reactivity of organozinc compounds is more moderate, offering a higher degree of functional group tolerance.[1][2] The carbon-zinc bond in this compound has a significant covalent character, which influences its reactivity profile.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT), have become instrumental in understanding the nuanced reactivity of organozinc reagents.[3] These computational approaches provide insights into reaction mechanisms, transition state geometries, and activation energies, which are often difficult to probe experimentally.

The Nature of the this compound Reagent

In the solid state, solvent-free this compound exists as a dimer, PhZn(μ-Ph)₂ZnPh.[4] However, in solution, its structure and reactivity are heavily influenced by the coordinating solvent. The Lewis acidic zinc center can interact with solvent molecules, affecting the polarization of the Zn-C bond and, consequently, its nucleophilicity.[3]

Theoretical Calculations on the Reactivity of this compound with Electrophiles

Computational studies have shed light on the mechanisms of several key reactions involving this compound and related organozinc compounds with various electrophiles.

Reaction with Aldehydes

The addition of this compound to aldehydes is a fundamental C-C bond-forming reaction. While extensive experimental work has been conducted on enantioselective variants of this reaction, detailed DFT studies on the uncatalyzed reaction of this compound itself are less common. However, mechanistic proposals derived from experimental observations suggest a polar, nucleophilic addition mechanism.

A proposed general mechanism involves the coordination of the aldehyde's carbonyl oxygen to the zinc atom of this compound. This coordination increases the electrophilicity of the carbonyl carbon and positions one of the phenyl groups for nucleophilic attack.

Figure 1: Proposed mechanism for the addition of this compound to an aldehyde.

Reaction with Enones (Conjugate Addition)

DFT calculations on the uncatalyzed conjugate addition of organozinc halides to enones have revealed an unexpected reaction mechanism. These studies show that the coordinating capabilities of the solvent, such as dimethoxyethane (DME), can stabilize a transition state involving two organozinc moieties. This stabilization lowers the activation energy of the reaction compared to less coordinating solvents like tetrahydrofuran (THF), explaining the enhanced reactivity observed experimentally.

| Reaction | Solvent | Calculated Activation Energy (kcal/mol) | Reference |

| Phenylzinc iodide + 1,3-diphenylprop-2-enone | DME | Lowered due to stabilization of a dimeric transition state | [5] |

Reaction with Imines

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with electrophiles, based on common laboratory practices.[6]

General Procedure for the Uncatalyzed Addition of this compound to an Aldehyde

Materials:

-

This compound (commercially available or prepared in situ)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., toluene, THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.2 - 2.0 eq) in the same solvent to the aldehyde solution.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding alcohol.

General Procedure for the Synthesis of N-Benzylideneaniline (an Imine)

Materials:

-

Benzaldehyde

-

Aniline

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, mix equimolar quantities of benzaldehyde and aniline.

-

Add a minimal amount of 95% ethanol to facilitate mixing.

-

The reaction is often exothermic and may proceed without external heating. The formation of water is observed.

-

After a short reaction time (e.g., 15 minutes), the product may crystallize upon cooling.

-

Collect the solid product by suction filtration and wash with cold ethanol.

-

The crude N-benzylideneaniline can be recrystallized from ethanol.

Relevance to Drug Development and Biological Systems

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader context of zinc in biological systems provides a framework for understanding the potential applications of organozinc compounds in drug development.

Zinc-Containing Metalloenzymes as Drug Targets

Zinc is an essential cofactor for a vast number of enzymes, playing crucial roles in their structure and catalytic function.[7][8] These zinc-containing metalloenzymes are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug design.[5][7] Examples of important metalloenzyme classes that are drug targets include:

-

Histone Deacetylases (HDACs): Involved in epigenetic regulation and are targets for cancer therapy.[7][8]

-

Carbonic Anhydrases (CAs): Play roles in pH regulation and are targets for diuretics and anti-glaucoma drugs.[7][8]

-

Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and are targets in cancer and inflammation.[7][8]

Organozinc Compounds as Potential Metalloenzyme Inhibitors

The ability of zinc ions to coordinate with active site residues of enzymes suggests a plausible mechanism by which organozinc compounds could exert biological effects. It is conceivable that organozinc compounds could act as delivery agents for zinc or that the entire organozinc molecule could interact with the active site of a metalloenzyme, potentially leading to inhibition.[9] The design of metal-based inhibitors is an active area of research, with the metal center offering unique three-dimensional scaffolding possibilities.[7][8]

Figure 2: Conceptual pathway for the interaction of organozinc compounds with metalloenzymes.

Conclusion

Theoretical calculations, particularly DFT, provide powerful tools for understanding the reactivity of this compound with various electrophiles. These computational methods offer valuable insights into reaction mechanisms and the factors that control reactivity, complementing experimental studies. While the direct application of this compound in modulating specific signaling pathways is an emerging area, the well-established role of zinc in metalloenzymes presents a compelling rationale for exploring organozinc compounds as potential therapeutic agents. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the rational design of novel synthetic methodologies and bioactive molecules based on organozinc chemistry.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Diphenylzinc: A Versatile Precursor for the Synthesis of Organometallic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenylzinc (Ph₂Zn) has emerged as a valuable and versatile reagent in organometallic chemistry, primarily serving as a precursor for the synthesis of a wide array of other organometallic compounds. Its utility stems from its ability to participate in transmetalation reactions and as a nucleophilic phenyl source in various catalytic processes. This guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Transmetalation Reactions

Transmetalation is a fundamental process where an organic group is transferred from one metal to another. This compound is an effective phenyl group donor to a variety of metal salts, enabling the synthesis of other organophenyl compounds.

A general representation of the transmetalation process is the reaction of this compound with a metal halide (MXn). This equilibrium reaction can be driven to completion by the precipitation of the resulting zinc halide or by the subsequent reaction of the newly formed organometallic species.

Caption: A typical experimental workflow for the catalytic asymmetric addition of this compound.

Asymmetric Addition to Aldehydes and Ketones

The enantioselective addition of this compound to carbonyl compounds, often catalyzed by chiral amino alcohols or diols in the presence of a titanium or zinc salt, provides access to valuable chiral secondary and tertiary alcohols.

Experimental Protocol: Asymmetric Phenylation of an Aldehyde

In a flame-dried Schlenk flask under nitrogen, a chiral ligand (e.g., a BINOL derivative, 10-20 mol%) is dissolved in anhydrous toluene. A[1] solution of this compound (1.5 equivalents, 1.0 M in toluene) is added, and the mixture is stirred at the specified temperature (e.g., -30 °C). The aldehyde (1.0 equivalent) is then added dropwise. The reaction is stirred until completion, as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and purified by flash chromatography to yield the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

[1]| Carbonyl Substrate | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | (R)-BINOL derivative | (R)-2 | Toluene | -30 | 84 | 93 (R) | |[1] | Propiophenone | Bis(sulfonamide) diol | Ti(OⁱPr)₄ | Toluene/Hexane | 25 | 92 | 88 | |[2] | 2-Pentanone | (-)-DAIB | - | Toluene | 0 | 75 | 60 | |[2]

Copper-Catalyzed Conjugate Addition to Enones

In the presence of a copper catalyst and a chiral ligand, this compound undergoes 1,4-conjugate addition to α,β-unsaturated ketones (enones), leading to the formation of β-phenylated ketones with high enantioselectivity.

Experimental Protocol: Copper-Catalyzed Enantioselective Conjugate Addition

To a solution of a copper(I) salt (e.g., CuI, 5 mol%) and a chiral phosphine ligand (5 mol%) in an anhydrous solvent such as toluene under an argon atmosphere, this compound (1.5 equivalents, 1.0 M in toluene) is added at a low temperature (e.g., -20 °C). T[3]he enone (1.0 equivalent) is then added, and the reaction mixture is stirred at that temperature for several hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted. The organic layers are combined, dried, and concentrated. The residue is purified by column chromatography to give the chiral β-phenyl ketone. The enantiomeric excess is determined by chiral HPLC or GC.

[3]| Enone Substrate | Copper Salt | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Cyclohexenone | CuI | Proline-derived phosphine | Toluene | -20 | 84 | 91 | |[3] | 2-Cyclopentenone | Cu(OTf)₂ | Binaphthylthiophosphoramide | Toluene | 0 | 95 | 94 | |[4] | Chalcone | Cu(OTf)₂ | Binaphthylselenophosphoramide | Toluene | 20 | 98 | 96 | |[4]

Conclusion

This compound is a cornerstone reagent in modern organometallic synthesis, offering a reliable and versatile platform for the introduction of phenyl groups. Its application in transmetalation, Negishi cross-coupling, and catalytic additions to carbonyls and enones has enabled the efficient construction of complex molecular architectures. The methodologies presented in this guide, supported by quantitative data and detailed protocols, underscore the significance of this compound as an indispensable tool for chemists in research and development. The continued exploration of new ligands and catalytic systems will undoubtedly further expand the synthetic utility of this remarkable organometallic precursor.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Catalytic asymmetric addition of this compound to cyclic α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective conjugate addition of dialkylzinc and this compound to enones catalyzed by a chiral copper(I) binaphthylthiophosphoramide or binaphthylselenophosphoramide ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Addition of Diphenylzinc to Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The enantioselective addition of organozinc reagents to aldehydes represents a powerful and versatile method for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. Among these, the addition of diphenylzinc to chiral aldehydes allows for the creation of sterically hindered and structurally complex chiral diarylcarbinols. This document provides detailed application notes and protocols for this transformation, focusing on the use of BINOL and H8-BINOL derived chiral ligands as catalysts.

Introduction

The catalytic asymmetric addition of this compound to aldehydes is a significant carbon-carbon bond-forming reaction that simultaneously generates a chiral center. The success of this reaction largely depends on the choice of the chiral catalyst, which orchestrates the stereochemical outcome. While the uncatalyzed addition of this compound to aldehydes can occur, it is often slow and non-selective, leading to racemic products. The use of chiral ligands accelerates the reaction and, more importantly, controls the enantioselectivity.[1][2]

BINOL (1,1'-bi-2-naphthol) and its derivatives have emerged as highly effective catalysts for this transformation.[3] Modifications to the BINOL scaffold, such as the introduction of bulky or electron-withdrawing groups at the 3,3'-positions or partial hydrogenation to H8-BINOL, have led to catalysts with improved activity and enantioselectivity for a broader range of aldehyde substrates.[3][4]

Data Presentation

The following tables summarize the quantitative data for the enantioselective addition of this compound to various aldehydes using different chiral catalysts.

Table 1: Asymmetric this compound Addition to Aldehydes Catalyzed by (R)-1 [3]

| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Propionaldehyde | 10 | Toluene | 0 | - | - | 87 |

| Benzaldehyde | 20 | Toluene | -10 | 96 | 85 | 83 |

| p-Anisaldehyde | 20 | Toluene | -30 | - | 84 | 93 |

| p-Chlorobenzaldehyde | 20 | CH2Cl2 | 25 | 10 | 86 | 90 |

| Cinnamaldehyde | 20 | CH2Cl2 | 25 | 10 | - | 94 |

Table 2: Asymmetric this compound Addition to Aldehydes Catalyzed by (S)-2c [3]

| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Cinnamaldehyde | 20 | CH2Cl2 | 25 | 5 | - | 91 |

| Benzaldehyde | 20 | CH2Cl2 | 25 | 5 | - | 85 |

| p-Anisaldehyde | 20 | CH2Cl2 | 25 | 5 | - | 88 |

| p-Chlorobenzaldehyde | 20 | CH2Cl2 | 25 | 5 | - | 92 |

Table 3: Asymmetric this compound Addition to Aldehydes Catalyzed by H8-BINOL Derivative (S)-4 [4]

| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Valeraldehyde | 10 | THF | 25 | 24 | 97 | 92 |

| Isovaleraldehyde | 10 | THF | 25 | 24 | 95 | 98 |

| Cyclohexanecarboxaldehyde | 10 | THF | 25 | 24 | 96 | 95 |

| Benzaldehyde | 10 | THF | 25 | 24 | 85 | 89 |

| 1-Naphthaldehyde | 10 | THF | 25 | 24 | 75 | 93 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Protocol for the Enantioselective Addition of this compound to Aldehydes

This general procedure can be adapted for different catalysts and aldehydes with minor modifications to the reaction conditions as detailed in the tables above.

Materials:

-

Chiral ligand (e.g., (R)-1, (S)-2c, or (S)-4)

-

This compound (Ph2Zn) solution

-

Diethylzinc (Et2Zn) solution (for catalyst activation with some ligands)[1][3]

-

Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)

-

Aldehyde

-

1 N HCl

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (if applicable): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 20 mol %) in the anhydrous solvent. If required for the specific ligand (e.g., (R)-1, (S)-2c), add diethylzinc (e.g., 40 mol %) dropwise at room temperature and stir for 30 minutes to generate the active zinc complex.[3] For ligands like the H8-BINOL derivative (S)-4, pretreatment with diethylzinc is not necessary.[4]

-

Reaction Setup: Cool the solution containing the catalyst to the desired reaction temperature (e.g., 0 °C, -10 °C, or room temperature).

-

Addition of Reagents: To the cooled catalyst solution, add the this compound solution, followed by the dropwise addition of the aldehyde (1.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature for the indicated time (see tables for details). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of 1 N HCl.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

Caption: General workflow for the enantioselective addition of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Enantioselective Addition of this compound to Aliphatic and Aromatic Aldehydes Catalyzed by a Readily Available H8-Binol Derivative [organic-chemistry.org]

Application Notes and Protocols for Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions Using Diphenylzinc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role ligands play in the palladium-catalyzed cross-coupling of diphenylzinc with aryl halides, a key transformation in the synthesis of biaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials, making the optimization of their synthesis a priority for chemists in both academic and industrial settings. This document offers detailed experimental protocols, a summary of ligand effects on reaction outcomes, and visualizations to aid in the understanding and implementation of this powerful synthetic methodology.

Introduction to Ligand Effects in Negishi Coupling with this compound

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a versatile method for the formation of carbon-carbon bonds. The choice of ligand coordinated to the palladium catalyst is paramount, as it profoundly influences the catalytic activity, stability, and selectivity of the reaction. In the context of using this compound as the coupling partner, the ligand's steric and electronic properties dictate the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Generally, bulky and electron-rich phosphine ligands have demonstrated superior performance in these reactions. The steric bulk of the ligand can facilitate the reductive elimination step, which is often the product-forming step, and can also help to stabilize the active monoligated palladium(0) species. The electron-donating nature of the ligand enhances the rate of oxidative addition of the aryl halide to the palladium(0) center.

Data Presentation: Ligand Effects on Reaction Yield

The following table summarizes the performance of various phosphine ligands in the palladium-catalyzed cross-coupling of aryl halides with arylzinc reagents, including this compound. The data has been compiled from various sources to illustrate the impact of ligand choice on product yield. It is important to note that direct comparison may be nuanced as reaction conditions can vary between studies.

| Ligand | Palladium Precursor | Aryl Halide | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| XPhos | Pd(OAc)₂ | 2-Bromobenzonitrile | Isopropylzinc bromide | THF | RT | 3 | >95 |

| SPhos | Pd(OAc)₂ | 2-Bromobenzonitrile | Isopropylzinc bromide | THF | RT | 3 | 85 |

| RuPhos | Pd(OAc)₂ | 2-Bromobenzonitrile | Isopropylzinc bromide | THF | RT | 3 | 70 |

| P(t-Bu)₃ | Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid (Suzuki) | Dioxane | 80 | 18 | 97 |

| PPh₃ | Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | THF | RT | 6 | 78[1] |

| CPhos | Pd(OAc)₂ | 2-Bromoanisole | Isopropylzinc bromide | THF | RT | 3 | >95[2][3][4] |

| dppf | PdCl₂(dppf) | Bromobenzene | Isopropylzinc chloride | THF | RT | 20 | 100[5] |

Note: Data for some entries were sourced from reactions with similar arylzinc or organometallic reagents due to a lack of extensive comparative studies specifically with this compound. The Suzuki reaction entry with P(t-Bu)3 is included to provide context for the effectiveness of this bulky ligand in a related biaryl synthesis.

Experimental Protocols

This section provides a detailed, adaptable protocol for the palladium-catalyzed cross-coupling of an aryl bromide with this compound. This procedure can be modified to screen different phosphine ligands.

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with this compound

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃)

-

Aryl bromide

-

This compound (commercial solution or prepared in situ)

-

Anhydrous solvent (e.g., THF, Dioxane, Toluene)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Catalyst Pre-formation (Recommended):

-

In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent).

-

If not pre-forming the catalyst, add the palladium precursor, ligand, and aryl bromide to a flame-dried Schlenk flask under an inert atmosphere, followed by the anhydrous, degassed solvent.

-

-

Addition of this compound:

-

Slowly add the solution of this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature via syringe or cannula. The addition should be performed dropwise to control any potential exothermicity.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 80 °C).

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is deemed complete (typically when the starting aryl bromide is consumed), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Mandatory Visualizations

Catalytic Cycle of the Negishi Cross-Coupling Reaction

Caption: General catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.

Experimental Workflow for Ligand Screening

Caption: A typical experimental workflow for screening different phosphine ligands.